molecular formula C14H16O3 B14446311 4,4-Dimethyl-5-(2-oxo-2-phenylethyl)oxolan-2-one CAS No. 76725-50-3

4,4-Dimethyl-5-(2-oxo-2-phenylethyl)oxolan-2-one

Cat. No.: B14446311
CAS No.: 76725-50-3
M. Wt: 232.27 g/mol
InChI Key: ZMFCOUYBIGEUPI-UHFFFAOYSA-N
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Description

4,4-Dimethyl-5-(2-oxo-2-phenylethyl)oxolan-2-one is an organic compound with a unique structure that includes an oxolanone ring substituted with a phenylethyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-5-(2-oxo-2-phenylethyl)oxolan-2-one typically involves the reaction of 4,4-dimethyl-2-oxazoline with phenylacetyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-5-(2-oxo-2-phenylethyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxolanone ring to a corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group, where halogens or other nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated derivatives, substituted phenylethyl compounds

Scientific Research Applications

4,4-Dimethyl-5-(2-oxo-2-phenylethyl)oxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-5-(2-oxo-2-phenylethyl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-phenyl-2-oxazoline
  • 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline

Uniqueness

4,4-Dimethyl-5-(2-oxo-2-phenylethyl)oxolan-2-one is unique due to its specific substitution pattern and the presence of both an oxolanone ring and a phenylethyl group. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

76725-50-3

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

4,4-dimethyl-5-phenacyloxolan-2-one

InChI

InChI=1S/C14H16O3/c1-14(2)9-13(16)17-12(14)8-11(15)10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3

InChI Key

ZMFCOUYBIGEUPI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC1CC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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